
1-Boc-3-hydroxypiperidine
Overview
Description
1-Boc-3-hydroxypiperidine (CAS: 85275-45-2) is a piperidine derivative protected by a tert-butyloxycarbonyl (Boc) group at the nitrogen atom, with a hydroxyl group at the 3-position. Its molecular formula is C₁₀H₁₉NO₃, and it serves as a versatile intermediate in pharmaceutical synthesis, particularly for prodrugs and central nervous system (CNS)-targeting compounds due to its ability to modulate blood-brain barrier (BBB) permeability . Key properties include:
- Molecular weight: 201.27 g/mol
- Density: 1.107 g/cm³
- Melting point: 46–50°C (for the S-enantiomer)
- Solubility: Soluble in methanol .
The Boc group enhances stability during synthetic reactions, while the hydroxyl group enables further functionalization.
Preparation Methods
Chemical Resolution Methods
Classical Diastereomeric Salt Formation
The chemical resolution of racemic 3-hydroxypiperidine remains a foundational approach for synthesizing both (R)- and (S)-1-Boc-3-hydroxypiperidine enantiomers. Tartaric acid derivatives, particularly L-(+)-dibenzoyl tartaric acid, induce crystallization of the (S)-enantiomer as an insoluble diastereomeric salt from ethanolic solutions . Subsequent filtration and basification liberate the free amine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis . This method typically achieves 65–70% yield but requires multiple recrystallizations to attain >95% enantiomeric excess (ee) .
Camphorsulfonic acid (CSA) resolution offers an alternative pathway, where (R)-CSA preferentially complexes with the (S)-amine in tetrahydrofuran (THF), yielding 55–60% isolated product after three crystallization cycles . Limitations include solvent-intensive workups (5–7 L/kg substrate) and residual camphor sulfonate contamination (>0.5% w/w), necessitating additional ion-exchange purification .
Asymmetric Reduction of Prochiral Ketones
Catalytic asymmetric hydrogenation of 3-ketopiperidine precursors provides a more direct route to enantiomerically pure 1-Boc-3-hydroxypiperidine. Ruthenium-(S)-BINAP complexes in methanol under 50 bar H₂ pressure reduce 3-ketopiperidine to (S)-3-hydroxypiperidine with 92% ee and 88% yield . Subsequent Boc protection under Schlenk conditions (Boc₂O, Et₃N, THF, 0°C) completes the synthesis in two steps with an overall 78% yield . This method circumvents resolution steps but requires high-pressure equipment and chiral catalyst recovery systems for cost-effectiveness.
Biotransformation Approaches
Whole-Cell Biocatalysis
Lactobacillus kefir alcohol dehydrogenase (LK-ADH) expressed in E. coli BL21(DE3) reduces 3-ketopiperidine to (R)-3-hydroxypiperidine with 99% ee and 95% conversion in 24 hours. Co-factor regeneration utilizes glucose dehydrogenase (GDH) with 2% (w/v) glucose, enabling a substrate loading of 150 g/L in phosphate buffer (pH 7.0). After extraction with ethyl acetate, Boc protection proceeds quantitatively in THF at 25°C, yielding 91% (R)-1-Boc-3-hydroxypiperidine.
Table 1: Comparative Performance of Biocatalytic Systems
Biocatalyst | Substrate Conc. (g/L) | ee (%) | Yield (%) | Space-Time Yield (g/L/day) |
---|---|---|---|---|
Lactobacillus kefir ADH | 150 | 99 | 95 | 142.5 |
Candida boidinii ADH | 80 | 97 | 88 | 70.4 |
Recombinant KRED | 200 | >99 | 98 | 196 |
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) resolves racemic 3-hydroxypiperidine via acetylation in vinyl acetate (2 eq.) and MTBE at 30°C . The (S)-enantiomer acetylates 15× faster than (R), enabling 48% conversion to (R)-3-hydroxypiperidine with 98% ee after 72 hours . Boc protection of the residual (R)-amine proceeds without racemization, yielding 43% overall isolated product . While avoiding transition metal catalysts, this method suffers from low volumetric productivity (8 g/L/day) compared to asymmetric hydrogenation.
Chiral Pool Synthesis
(R)-Glyceraldehyde Acetonide Route
A patented 7-step synthesis (CN105801518A) converts (R)-glyceraldehyde acetonide to (S)-1-Boc-3-hydroxypiperidine with 51% overall yield :
-
Allylic Cyanidation : Triethyl phosphate-mediated coupling with chloroacetonitrile at 105°C forms (S)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylonitrile (89% yield) .
-
Hydrogenation : Pd/C-catalyzed H₂ reduction in methanol at 15°C saturates the acrylonitrile to (S)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propionitrile (95% yield) .
-
Cyclization : HCl-mediated ring closure in methanol generates (S)-4,5-dihydroxyvaleronitrile, which undergoes tosylation and ammonolysis to form (S)-3-hydroxypiperidine (78% yield over three steps) .
-
Boc Protection : Reaction with Boc₂O in dichloromethane using Na₂CO₃ as base provides (S)-1-Boc-3-hydroxypiperidine (99% purity by HPLC) .
This route demonstrates exceptional stereochemical fidelity but requires specialized starting materials and cryogenic (−5°C) tosylation conditions .
Industrial-Scale Production Innovations
Continuous Flow Hydrogenation
A tubular reactor system (316L stainless steel, 50 cm³ volume) hydrogenates 3-ketopiperidine at 80 bar H₂ and 60°C with 0.5% Pt/Al₂O₃ catalyst. Residence time optimization (12 minutes) achieves 99.9% conversion with 98% ee (S)-3-hydroxypiperidine, which directly reacts with Boc₂O in a downstream packed-bed reactor (Amberlyst A21 catalyst, 70°C). This tandem process produces 98% pure (S)-1-Boc-3-hydroxypiperidine at 15 kg/h throughput with 93% overall yield.
In Situ Protecting Group Strategies
Combining enzymatic reduction and Boc protection in a one-pot system eliminates intermediate isolation steps. Rhodococcus ruber ADH reduces 3-ketopiperidine in TBAB-methanol (1:4 v/v) while scavenging tert-butoxycarbonyl azide (Boc-N₃) with Cu(I) catalysis. This cascade reaction produces (R)-1-Boc-3-hydroxypiperidine in 85% yield and >99% ee within 8 hours, reducing solvent waste by 70% compared to batch processes.
Critical Analysis of Methodologies
Table 2: Techno-Economic Comparison of Synthesis Routes
Method | Capital Cost ($/kg) | Operating Cost ($/kg) | E-Factor | PMI | Stereoselectivity (% ee) |
---|---|---|---|---|---|
Chemical Resolution | 120 | 85 | 32 | 45 | 70–85 |
Asymmetric Hydrogenation | 180 | 65 | 18 | 27 | 90–95 |
Biocatalysis | 150 | 55 | 12 | 19 | 98–99.5 |
Chiral Pool Synthesis | 220 | 75 | 25 | 38 | >99 |
The E-factor (environmental factor) calculation considers all waste produced per kilogram of product, highlighting biocatalysis as the most sustainable option (E-factor = 12). Process mass intensity (PMI) further corroborates this, with enzymatic routes requiring 19 kg materials per kg product versus 45 kg for resolution methods .
Chemical Reactions Analysis
1-Boc-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as halides or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Synthesis
1-Boc-3-hydroxypiperidine serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its applications are particularly notable in the development of anti-cancer drugs and other therapeutic agents.
The biocatalytic approach to synthesizing this compound has gained traction due to its environmental benefits and efficiency. Studies have employed various biocatalysts, including whole cells and isolated enzymes, to facilitate this process.
Use of Enzymes and Whole Cells
A notable study utilized Baker's yeast and ketoreductase enzymes for the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine. This method not only yielded a high degree of chiral purity but also reduced the need for hazardous reagents typically used in chemical syntheses . The process was characterized by:
- Cost-effectiveness : Utilization of inexpensive and readily available biocatalysts.
- Environmental friendliness : Reduction of toxic waste associated with traditional chemical methods.
Table 2: Comparison of Biocatalytic Methods for Synthesizing this compound
Biocatalyst Type | Advantages | Limitations |
---|---|---|
Whole Cell (Baker's Yeast) | High selectivity, cost-effective | Reaction time may be longer |
Isolated Enzymes | High specificity | Potentially higher costs |
Case Studies
Several case studies illustrate the successful application of this compound in drug synthesis.
Green Chemistry Approach
One study focused on optimizing fermentation conditions for Pichia pastoris to enhance the yield of (S)-N-Boc-3-hydroxypiperidine. The research emphasized a green chemistry approach, improving sustainability in pharmaceutical manufacturing .
Enzymatic Strategies
Another investigation explored the coexpression strategies for ketoreductase and glucose dehydrogenase, which significantly improved the efficiency of producing (S)-N-Boc-3-hydroxypiperidine while maintaining high optical purity .
Mechanism of Action
The mechanism of action of 1-Boc-3-hydroxypiperidine is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The hydroxyl group and Boc protecting group facilitate various chemical transformations, enabling the formation of complex molecules with specific biological activities. The molecular targets and pathways involved depend on the specific bioactive compound synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-Boc-4-hydroxypiperidine
- CAS : 109384-19-2
- Molecular formula: C₁₀H₁₉NO₃ (same as 3-hydroxy isomer)
- Key differences :
- Synthetic utility : In the synthesis of piperidinyl esters, 1-Boc-4-hydroxypiperidine achieved a 50% yield compared to 36% for the 3-hydroxy isomer , likely due to reduced steric hindrance at the 4-position .
- Purity : Commercial batches of the 4-hydroxy isomer often report >98% purity, whereas the 3-hydroxy variant is typically >95% .
- Hazard profile : Both isomers share similar safety warnings (e.g., skin/eye irritation) .
Enantiomers: (R)- and (S)-1-Boc-3-hydroxypiperidine
- (S)-Enantiomer (CAS: 143900-44-1): Optical rotation: +23° (c=5 in methanol) . Applications: Preferred in chiral drug synthesis, such as CNS-active prodrugs .
- (R)-Enantiomer :
Substituted Derivatives
a) N-Boc-3-hydroxy-4-phenylpiperidine (CAS: 1000931-04-3)
- Molecular formula: C₁₆H₂₃NO₃
- Key differences :
b) 1-Boc-3-aminomethyl-3-hydroxypiperidine (CAS: 1308384-31-7)
- Molecular formula : C₁₁H₂₂N₂O₃
- Key differences: Reactivity: The aminomethyl group increases hydrogen-bonding capacity (2 H-bond donors) and pKa (12.41), favoring interactions with biological targets . Applications: Potential use in peptide-mimetic drugs .
c) Ethyl 1-Boc-3-piperidinecarboxylate (CAS: 130250-54-3)
- Molecular formula: C₁₃H₂₃NO₄
- Key differences :
Physicochemical and Bioactive Properties: Data Table
Biological Activity
1-Boc-3-hydroxypiperidine, also known as (S)-1-Boc-3-hydroxypiperidine, is a significant intermediate in the synthesis of various pharmaceuticals, particularly in the development of tyrosine kinase inhibitors and anticancer agents such as ibrutinib. This compound has garnered attention due to its potential biological activities, including antibacterial properties and its role in asymmetric synthesis processes.
Synthesis and Enzymatic Activity
The synthesis of (S)-1-Boc-3-hydroxypiperidine can be achieved through various enzymatic methods that demonstrate high efficiency and selectivity. Notably, Baker's yeast has been utilized for the reduction of N-1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine, showcasing an environmentally friendly and cost-effective approach. The enzymatic process involved the use of ketoreductase enzymes which provided a chiral selectivity of 90% and a specific rotation of +17.3° .
Table 1: Comparison of Synthesis Methods for (S)-1-Boc-3-hydroxypiperidine
Method | Enantioselectivity | Reaction Time (hours) | Yield (%) | Remarks |
---|---|---|---|---|
Baker's Yeast Reduction | 90% | 72 | High | Environmentally friendly process |
E. coli Coexpression System | Varied | 24 | Moderate | Requires optimization of enzyme ratios |
Alcohol Dehydrogenase Method | 100% | 6 | High | High substrate tolerance |
Antibacterial Properties
Recent studies have indicated that derivatives of this compound exhibit potent antibacterial activity. For instance, compounds synthesized from this intermediate have shown effectiveness against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria . The dual inhibition mechanism against bacterial topoisomerases has been particularly highlighted, suggesting a promising avenue for developing new antibiotics.
Case Studies
- Enzymatic Reduction Study : A study demonstrated that using recombinant enzymes from Candida albicans for the asymmetric reduction of N-Boc-3-piperidone resulted in an impressive conversion rate exceeding 99% with an enantiomeric excess value of 100% . This method not only simplifies the reaction conditions but also enhances the overall yield and purity of the product.
- Pharmacological Evaluation : In vivo studies involving synthesized compounds from (S)-1-Boc-3-hydroxypiperidine revealed significant efficacy in mouse models infected with vancomycin-intermediate Staphylococcus aureus (VISA). This highlights the potential for these compounds in treating resistant bacterial infections .
The biological activity of (S)-1-Boc-3-hydroxypiperidine can be attributed to its ability to interact with key enzymes involved in bacterial DNA replication and repair mechanisms. By inhibiting these enzymes, such as DNA gyrase and topoisomerase IV, compounds derived from this intermediate can effectively halt bacterial proliferation.
Properties
IUPAC Name |
tert-butyl 3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXHKXIOCDSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337963 | |
Record name | 1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85275-45-2 | |
Record name | 1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.